![molecular formula C21H24N4O4S B5550909 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of thieno[2,3-d]pyrimidines, a group known for their versatile chemical properties and potential biological activities. The structure suggests a complex synthesis pathway and a rich set of physical and chemical properties, making it significant for various scientific inquiries.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones, related to the chemical , involves the condensation of substituted dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes or furfural in alkaline conditions (Elmuradov, Bozorov, & Shakhidoyatov, 2011). This method can be modified to synthesize the specific compound by adjusting the substituents and conditions according to the structural requirements.
Molecular Structure Analysis
The molecular structure of related thieno[2,3-d]pyrimidin-4-ones shows planarity and coplanarity between the thieno[2,3-d]pyrimidin-4-one unit and the furan ring, leading to a stabilized conformation through weak intermolecular hydrogen bonds (Bozorov, Elmuradov, Okmanov, Tashkhodjaev, & Shakhidoyatov, 2010). The specific structure of the compound would likely exhibit similar interactions contributing to its stability and reactivity.
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, including cyclization, chlorodeoxygenation, and reactions with amines, to yield diverse derivatives. These reactions are facilitated by the structural configuration of the thieno[2,3-d]pyrimidine backbone, which can be functionalized to produce a wide range of compounds with varying properties (Mkrtchyan, Noravyan, & Petrosyan, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has demonstrated that heterocycles incorporating similar core structures show significant promise in antimicrobial applications. For instance, studies have focused on synthesizing new heterocyclic compounds incorporating moieties like the antipyrine or pyrazolopyridine, which have been evaluated for their antimicrobial properties. These studies indicate that modifications of the core structure, such as incorporating different substituents or fusing the core with other heterocyclic rings, can lead to compounds with potential antimicrobial activity. For example, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been tested and evaluated as antimicrobial agents, showcasing the versatility of these molecular frameworks in generating biologically active compounds (Bondock et al., 2008; Gouda et al., 2010).
Heterocyclic Synthesis
The heterocyclic core of compounds similar to 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide offers a platform for the synthesis of diverse heterocycles. Research into thieno[2,3-d]pyrimidin-4-ones and related structures has led to the development of various synthetic methodologies and the creation of compounds with potential applications in material science, pharmacology, and as intermediates in organic synthesis. The ability to fuse and modify these heterocyclic systems opens up possibilities for creating new materials and molecules with unique properties (Elmuradov et al., 2011; Dabaeva et al., 2019).
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2)7-15-12(10-29-21)6-14-17-18(30-19(14)24-15)20(27)25(11-23-17)9-16(26)22-8-13-4-3-5-28-13/h6,11,13H,3-5,7-10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGFFDREVZNSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)NCC5CCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8,8-Dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-D]pyrimidin-3(4H)-YL)-N-(tetrahydro-2-furanylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

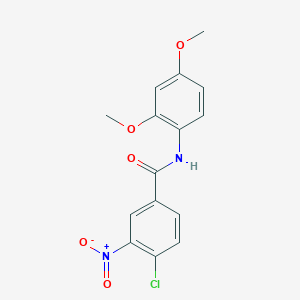
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

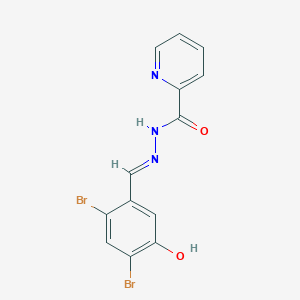
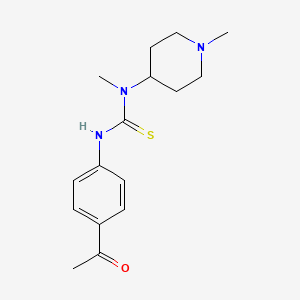
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
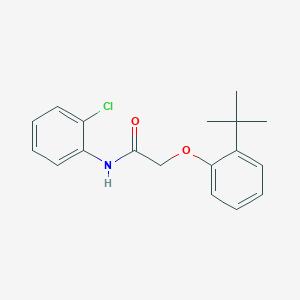
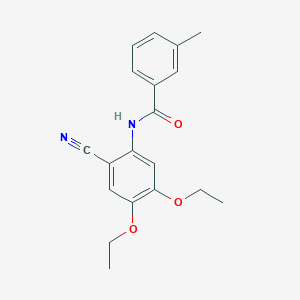
![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)